25-ヒドロキシコレステロール

概要

説明

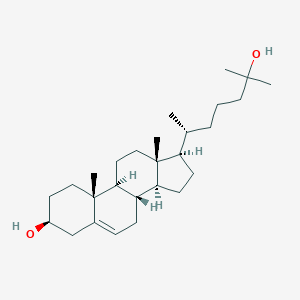

25-Hydroxycholesterol is a derivative of cholesterol, which plays a role in various biological processes in humans and other species. It is involved in cholesterol metabolism, antivirus processes, inflammatory and immune responses, and survival signaling pathways . This compound is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus. This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .

科学的研究の応用

25-Hydroxycholesterol has a wide range of scientific research applications:

作用機序

Target of Action

25-Hydroxycholesterol (25HC) is a biologically active oxysterol that plays a crucial role in various biological processes. It is recognized as a novel regulator of the innate immune response . The primary targets of 25HC are the liver X receptors (LXRs) and the interferon regulatory factor (IRF) system . It also targets the SCAP-INSIG complex, which regulates cholesterol biosynthesis .

Mode of Action

It functions by binding to INSIG and modifying its structure instead of modifying the conformation of SCAP . Furthermore, 25HC enhances IFN-β expression in an LXR-dependent manner .

Biochemical Pathways

25HC is a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of 25-hydroxycholesterol to 7α,25-dihydroxycholesterol .

Pharmacokinetics

It is known that 25hc is produced in the endoplasmic reticulum of most cells, where it serves as a potent regulator of the synthesis, intracellular transport, and storage of cholesterol .

Result of Action

The antiviral ability of 25HC is uncovered due to its role as a metabolic product of the interferon-stimulated gene CH25H . It restricts viral internalization and disturbs the maturity of viral proteins . Furthermore, 25HC can suppress the β1-AR-dependent effects via engaging β3-AR, Gi protein, Gβγ, G protein-coupled receptor kinase, and β-arrestin .

Action Environment

The outcome of modulation by 25HC seems to be largely dependent on the cell types, viruses, and context of cell microenvironments . In the intestinal immune regulatory system, CH25H plays an important role in regulating the function of immune cells and lipid metabolism . The production of 25HC is strongly increased in the macrophages, dendrite cells, and microglia at the inflammatory response .

生化学分析

Biochemical Properties

25-Hydroxycholesterol is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction . The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of 25-hydroxycholesterol to 7α,25-dihydroxycholesterol .

Cellular Effects

25-Hydroxycholesterol serves as a potent regulator of the synthesis, intracellular transport, and storage of cholesterol . It is strongly increased in the macrophages, dendrite cells, and microglia at the inflammatory response . It prevents accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization .

Molecular Mechanism

The antiviral ability of 25-Hydroxycholesterol is uncovered due to its role as a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It contributes to

準備方法

Synthetic Routes and Reaction Conditions: A simple and environmentally benign method for the preparation of 25-hydroxycholesterol involves the reaction of meta-chloroperoxybenzoic acid (mCPBA) with 24-dehydrocholesterol, followed by reduction with lithium aluminium hydride in tetrahydrofuran (THF) to yield the final product in moderate yields .

Industrial Production Methods: Industrial production methods for 25-hydroxycholesterol are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes due to its simplicity and the availability of raw materials.

Types of Reactions:

Oxidation: 25-Hydroxycholesterol can be oxidized by the enzyme CYP3A4 to form 7α,25-dihydroxycholesterol.

Reduction: Reduction reactions involving 25-hydroxycholesterol are less common but can be performed using specific reducing agents.

Substitution: Substitution reactions can occur at the hydroxyl group, allowing for the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: CYP3A4 enzyme, oxygen.

Reduction: Lithium aluminium hydride in THF.

Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products:

7α,25-Dihydroxycholesterol: Formed through oxidation by CYP3A4.

Various Derivatives: Formed through substitution reactions at the hydroxyl group.

類似化合物との比較

27-Hydroxycholesterol: Another hydroxylated derivative of cholesterol involved in similar biological processes.

7α,25-Dihydroxycholesterol: A product of 25-hydroxycholesterol oxidation with distinct biological activities.

Uniqueness: 25-Hydroxycholesterol is unique in its ability to modulate cholesterol metabolism, immune responses, and antiviral activities. Its diverse range of molecular targets and pathways sets it apart from other similar compounds .

生物活性

25-Hydroxycholesterol (25HC) is a biologically active oxysterol derived from cholesterol, primarily produced by the enzyme cholesterol 25-hydroxylase (CH25H). This compound has garnered significant attention due to its diverse roles in regulating lipid metabolism, immune responses, and antiviral activities. This article explores the biological activity of 25HC, highlighting its mechanisms of action, effects on various cell types, and implications for health and disease.

1. Biosynthesis and Metabolism

25HC is synthesized through the hydroxylation of cholesterol at the 25-position. This reaction is catalyzed by CH25H, which is upregulated in response to interferon signaling during immune responses. The production of 25HC can also occur via other enzymes such as CYP3A and CYP27A1, although CH25H is the primary source in macrophages and other immune cells .

Table 1: Enzymes Involved in the Synthesis of 25-Hydroxycholesterol

| Enzyme | Source | Function |

|---|---|---|

| CH25H | Macrophages | Primary producer of 25HC during immune response |

| CYP3A | Liver | Catalyzes hydroxylation of cholesterol |

| CYP27A1 | Liver and other tissues | Involved in bile acid synthesis |

2. Antiviral Activity

Recent studies have established that 25HC exhibits potent antiviral properties against a range of viruses. It has been shown to inhibit viral entry and replication by modulating cellular lipid metabolism and interfering with viral protein maturation.

Mechanisms of Antiviral Action:

- Inhibition of Viral Entry: 25HC reduces lipid rafts in cell membranes, which are crucial for viral entry .

- Disruption of Viral Protein Maturation: It alters post-translational modifications (PTMs) of viral proteins, leading to the formation of non-functional proteins .

- Regulation of Cholesterol Metabolism: By inhibiting sterol regulatory element-binding proteins (SREBPs), 25HC restricts cholesterol availability for viral replication .

Case Study: SARS-CoV-2

In a study involving COVID-19 patients, elevated levels of 25HC were observed, correlating with disease severity. The compound was found to inhibit SARS-CoV-2 replication effectively, suggesting its potential as a therapeutic agent against COVID-19 .

3. Effects on Immune Function

25HC plays a critical role in modulating immune responses. It influences the activity of various immune cells, including macrophages and T cells.

- Macrophage Activation: 25HC enhances the antiviral response in macrophages by promoting the expression of interferon-stimulated genes .

- T Cell Function: High concentrations of 25HC can lead to reduced responsiveness in T cells, indicating a dual role where it can enhance certain immune functions while suppressing others .

4. Toxicity and Cellular Effects

While 25HC is beneficial at physiological levels, it can exhibit cytotoxic effects at higher concentrations. For instance, Leydig cells show resilience to 25HC toxicity at concentrations up to 10 μg/ml, but prolonged exposure can disrupt their function and hormone production .

Table 2: Cytotoxic Effects of 25-Hydroxycholesterol on Different Cell Types

| Cell Type | Concentration (μg/ml) | Effect |

|---|---|---|

| Leydig Cells | ≤10 | No cell death |

| Leydig Cells | ≥100 | 50% cell death after prolonged exposure |

| Lymphocytes | Low doses | High sensitivity leading to cell death |

5. Conclusion

The biological activity of 25-hydroxycholesterol underscores its significance as a multifaceted compound involved in lipid metabolism, immune regulation, and antiviral defense. Ongoing research continues to unveil its complex roles within various biological contexts, highlighting its potential therapeutic applications while also cautioning against its cytotoxic effects at elevated levels.

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBGSXNNRGWLJU-ZHHJOTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044023 | |

| Record name | 25-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-46-7 | |

| Record name | 25-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxycholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 25-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25-Hydroxycholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767JTD2N31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。